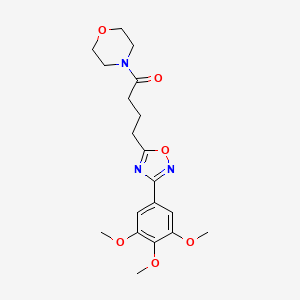
1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments to investigate its biochemical and physiological effects on various systems. The compound has been shown to have a wide range of potential applications in the field of medicine and research, making it an important area of study.
作用机制
The mechanism of action of 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins in the body. This inhibition can lead to a wide range of biochemical and physiological effects, making the compound an important area of study.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on various systems in the body. It has been shown to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. The compound has also been shown to have potential applications in the field of drug discovery, as it can be used to investigate the mechanisms of various drugs and chemicals.
实验室实验的优点和局限性
One of the advantages of using 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one in laboratory experiments is its ability to inhibit various enzymes and proteins in the body. This inhibition can lead to a wide range of biochemical and physiological effects, making the compound an important area of study. However, one of the limitations of using the compound in laboratory experiments is its potential toxicity. The compound can be toxic at high concentrations, making it important to use caution when working with it.
未来方向
There are many potential future directions for research involving 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one. One potential direction is the investigation of its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the investigation of its mechanisms of action, which could lead to the development of new drugs and treatments. Additionally, the compound could be used in the development of new diagnostic tools and techniques for various diseases.
合成方法
The synthesis of 1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one involves several steps. The first step is the synthesis of 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with morpholine and 4-(aminomethyl)butan-1-one to form the final product.
科学研究应用
1-morpholino-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butan-1-one has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of potential applications in the field of medicine and research. The compound has been used in studies investigating the effects of various drugs and chemicals on the body, as well as in studies investigating the mechanisms of various diseases.
属性
IUPAC Name |
1-morpholin-4-yl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6/c1-24-14-11-13(12-15(25-2)18(14)26-3)19-20-16(28-21-19)5-4-6-17(23)22-7-9-27-10-8-22/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJWYPYEBSNIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699766.png)


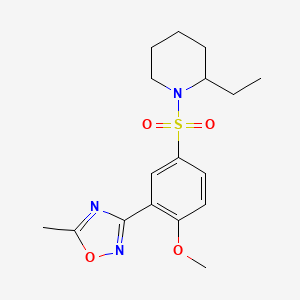
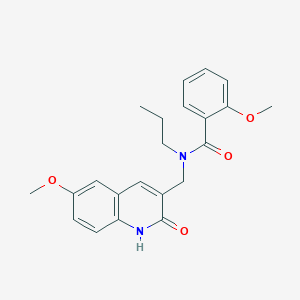

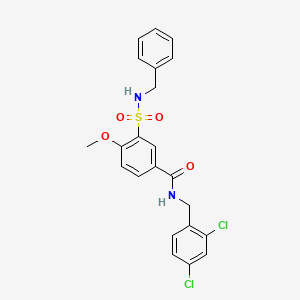

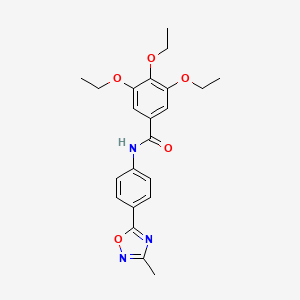
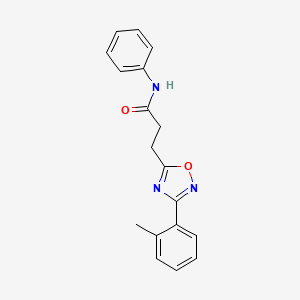
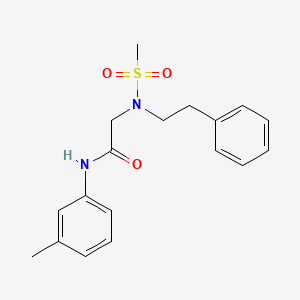
![1-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7699846.png)

